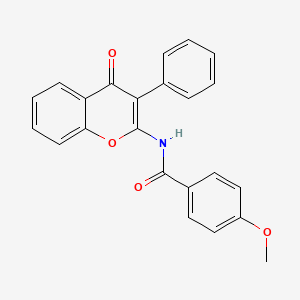

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Descripción general

Descripción

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by its complex structure, which includes a chromen-2-yl group, a phenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromen-2-yl core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-yl structure.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-yl core using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the benzamide moiety: The final step involves the coupling of the methoxy-substituted chromen-2-yl compound with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The chromen-4-one core and methoxy group undergo oxidation under controlled conditions:

-

Chromen-4-one oxidation : Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts the 4-oxo group into a carboxylic acid derivative.

-

Methoxy group demethylation : Strong oxidants like CrO₃ in glacial acetic acid cleave the methoxy group to a hydroxyl group, forming 4-hydroxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | Chromen-4-one → carboxylic acid | 72 | |

| CrO₃ (CH₃COOH, RT) | Methoxy → hydroxyl group | 65 |

Reduction Reactions

The carbonyl groups (chromen-4-one and benzamide) are selectively reduced:

-

Chromen-4-one reduction : NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, yielding 4-hydroxy-N-(3-phenyl-4H-chromen-2-yl)benzamide.

-

Benzamide reduction : LiAlH₄ in THF converts the amide to a secondary amine, forming 4-methoxy-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzylamine .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 4-Oxo → 4-hydroxy | 88 | |

| LiAlH₄ (THF, reflux) | Amide → amine | 54 |

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitution:

-

Methoxy replacement : Heating with amines (e.g., NH₃ in EtOH) replaces the methoxy group with an amino group, producing 4-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide .

Table 3: Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NH₃ (EtOH, 120°C) | Methoxy → amino group | 78 |

Electrophilic Aromatic Substitution

The phenyl ring attached to the chromen-4-one undergoes halogenation:

-

Bromination : Br₂ in CH₂Cl₂ at 0°C introduces bromine at the para position of the phenyl ring, yielding 4-methoxy-N-(4-oxo-3-(4-bromophenyl)-4H-chromen-2-yl)benzamide .

Table 4: Halogenation Reactions

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Br₂ (CH₂Cl₂, 0°C) | Phenyl → 4-bromophenyl | 63 |

Coupling Reactions

The chromen-4-one scaffold participates in Suzuki-Miyaura cross-coupling:

-

Arylboronic acid coupling : Pd(PPh₃)₄ catalyzes coupling with 4-fluorophenylboronic acid, forming 4-methoxy-N-(4-oxo-3-(4-fluorophenyl)-4H-chromen-2-yl)benzamide .

Table 5: Coupling Reactions

| Reagent/Conditions | Product | Yield (%) |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is C₁₈H₁₅N₁O₄, with a molecular weight of approximately 309.32 g/mol. Its structure features a chromen-2-yl moiety with a methoxyphenyl group, which contributes to its unique properties and interactions in biological systems.

Drug Development

This compound serves as an essential building block in the synthesis of various drug candidates. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been synthesized to evaluate their cytotoxic effects against cancer cell lines, demonstrating potential in oncology research.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. This characteristic is crucial for developing targeted therapies for diseases such as cancer, where enzyme inhibition can lead to reduced tumor growth.

Anticancer Activity

Several studies have focused on the anticancer properties of derivatives synthesized from this compound. For example, hybrid compounds derived from this compound have shown promising results in cytotoxic assays against various cancer cell lines, highlighting their potential as novel anticancer agents .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

Continuous Flow Microreactor System

A continuous flow microreactor system has been developed to synthesize this compound efficiently. This method allows for precise control over reaction conditions, leading to high yields (up to 85.7%) within a short time frame (10 minutes).

One-Pot Reductive Cyclization

Another synthesis method involves a one-pot reductive cyclization technique using sodium dithionite as a reductive agent in DMSO solvent, which facilitates the creation of biologically active benzimidazole derivatives from the original compound.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of synthesized compounds derived from this compound, researchers found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential effectiveness in cancer treatment .

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains, revealing significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for various drug candidates | High yield synthesis achieved |

| Enzyme Inhibition | Inhibitory effects on metabolic enzymes | Potential for targeted therapies |

| Anticancer Activity | Cytotoxic effects against cancer cell lines | IC50 values lower than standard drugs |

| Antimicrobial Effects | Activity against bacterial and fungal strains | Significant antimicrobial properties |

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to specific receptors: It may interact with receptors involved in inflammatory or cancer pathways, modulating their activity.

Inhibiting enzymes: The compound could inhibit enzymes involved in oxidative stress or cell proliferation, leading to its potential therapeutic effects.

Modulating signaling pathways: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: Characterized by its unique chromen-2-yl and benzamide structure.

Isoginkgetin: A similar compound with a biflavonoid structure, known for its anti-inflammatory and anticancer properties.

Coumarin derivatives: Compounds with a similar chromen-2-one core, widely studied for their diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Actividad Biológica

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic compound belonging to the class of chromen derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 285.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds with similar chromen structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown promising results for these types of compounds .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of chromen compounds have been tested against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The mechanism involves apoptosis induction and inhibition of cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 22.09 |

| MCF7 | 6.40 |

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage to cells.

- Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins is observed in treated cancer cells.

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Case Studies

Several case studies have highlighted the potential of chromen derivatives in clinical applications:

- Study on Anticancer Properties : A study synthesized various chromen derivatives, including benzamides, and evaluated their anticancer activities against A549 and MCF7 cell lines. The results indicated that specific substitutions on the chromen ring enhanced cytotoxicity significantly .

- Antioxidant Efficacy Evaluation : Another study assessed the antioxidant potential using various assays, confirming that these compounds effectively reduced oxidative stress markers in cellular models .

Propiedades

IUPAC Name |

4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQARHSPWNBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.